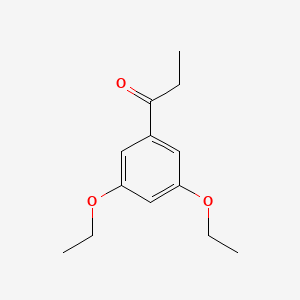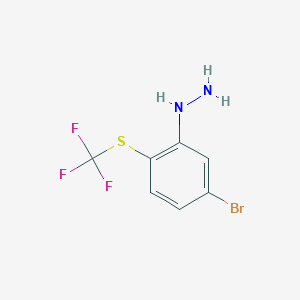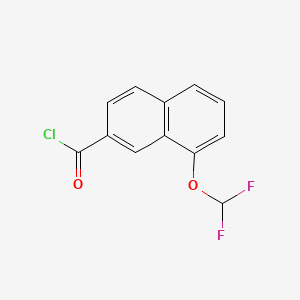
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 and a molecular weight of 256.63 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to a carbonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)naphthalene-7-carbonyl chloride typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method involves the chlorination of 1-(difluoromethoxy)naphthalene-7-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols or aldehydes.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).
Applications De Recherche Scientifique
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards specific targets, while the carbonyl chloride group can undergo reactions that modify the target molecule’s activity . These interactions can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)naphthalene-7-carbonyl chloride can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-7-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group. It may have different reactivity and binding properties.
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride: Contains a trifluoromethoxy group, which can further enhance binding affinity and selectivity compared to the difluoromethoxy group.
1-(Difluoromethoxy)benzene-4-carbonyl chloride: Similar functional groups but attached to a benzene ring instead of a naphthalene ring, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H7ClF2O2 |
|---|---|
Poids moléculaire |
256.63 g/mol |
Nom IUPAC |
8-(difluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)8-5-4-7-2-1-3-10(9(7)6-8)17-12(14)15/h1-6,12H |
Clé InChI |
XFNOXNSSWRGGDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


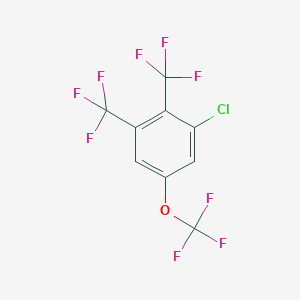
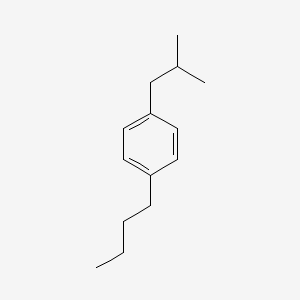
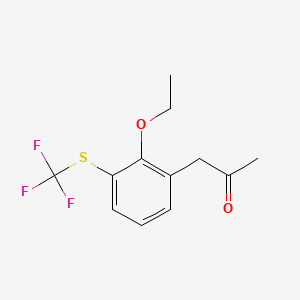
![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
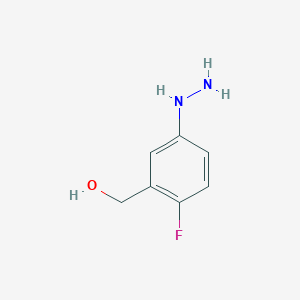
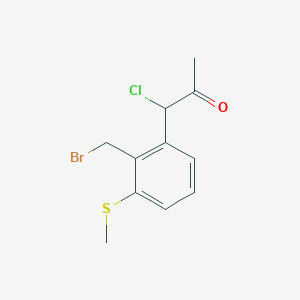
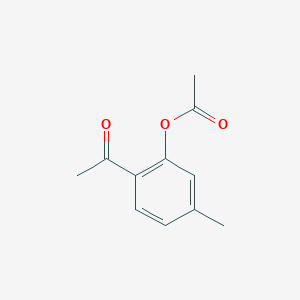

![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
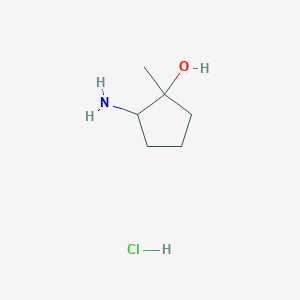

![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
